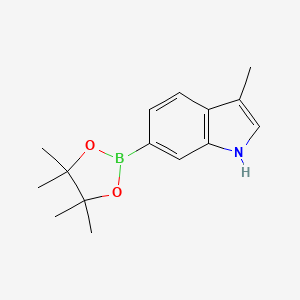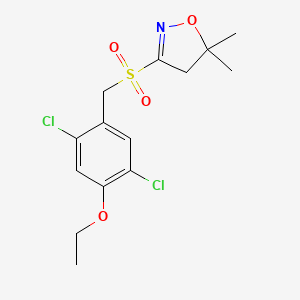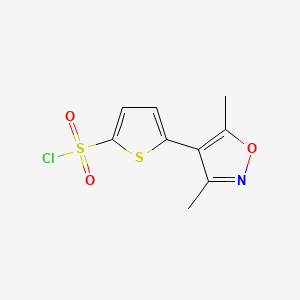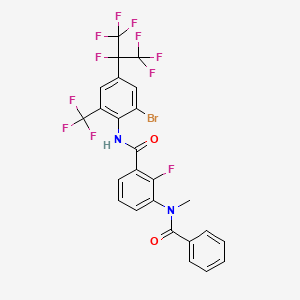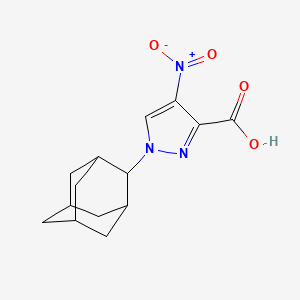
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Vue d'ensemble
Description
1,3,5-Triazine derivatives are a class of compounds that have been investigated as biologically active small molecules . They exhibit a range of beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The replacement of chloride ions in cyanuric chloride gives several variants of 1,3,5-triazine derivatives .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The reaction mixture for synthesizing 1,3,5-triazine derivatives is typically stirred overnight at room temperature in the presence of sodium carbonate .Applications De Recherche Scientifique
Antimicrobial Applications
- The synthesis of novel triazine derivatives, including those related to 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one, has shown promising antimicrobial activities. These compounds have been tested against a variety of microbial strains, indicating their potential as antibacterial and antifungal agents. For example, studies have demonstrated the synthesis of triazine derivatives with significant antimicrobial properties, highlighting their potential for developing new antimicrobial agents (Bektaş et al., 2007; Patel et al., 2012).
Anticancer Activity
- The anticancer activity of 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives has been explored, with certain compounds exhibiting in vitro cytotoxicity against human tumor cell lines. This suggests a potential for these compounds in cancer therapy, especially considering the specificity of some derivatives towards certain cancer cells (Pomarnacka et al., 2004).
Chiral Separation
- In the field of analytical chemistry, derivatives of this compound have been utilized as chiral derivatizing agents for the resolution of diastereomers of amino acids. This application is crucial for the analysis of chiral compounds in pharmaceuticals and biological samples, demonstrating the compound's utility in facilitating enantiomeric purity assessments (Bhushan & Agarwal, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target sars-cov-2 proteins .
Mode of Action
It is suggested that the compound may interact with its targets through a hyper-conjugative interaction .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of both gram-positive and gram-negative bacteria .
Pharmacokinetics
A similar compound has been studied for its admet properties .
Result of Action
Similar compounds have shown strong cytotoxicity towards various cell lines .
Action Environment
Similar compounds have been synthesized under specific conditions .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death . In mammalian cells, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in signal transduction, thereby altering the expression of genes related to cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DNA gyrase, inhibiting its enzymatic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, it can inhibit or activate other enzymes by binding to their allosteric sites, leading to changes in their conformation and activity. These interactions result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of DNA replication and alterations in cell signaling pathways observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity to mammalian cells and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in cells. For example, it can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it can be transported into the nucleus, where it exerts its effects on DNA replication and gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. In the nucleus, it interacts with DNA and nuclear proteins, affecting processes such as DNA replication and transcription. Its localization to other organelles, such as the mitochondria, can also influence cellular metabolism and energy production .
Propriétés
IUPAC Name |
4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN6O/c8-5-11-6(9)13-7(12-5)14-2-1-10-4(15)3-14/h1-3H2,(H,10,15)(H2,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVKEQDVMRJDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207663 | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220029-47-9 | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






